

Synthesis Methods & Biological Activities

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Compound Focus: Quinoxidine

CAS No.: 10103-89-6

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Table 1: Key Methods for Synthesizing Quinoxaline Derivatives

Method	Key Features	Catalytic System	Yield Range	Key Reference
Intramolecular Oxidative Cyclodehydrogenation	Follows Buchwald-Hartwig cross-coupling; used for Indolo[2,3-b]quinoxalines.	Palladium-based catalyst	Not Specified	[1]
Iridium-Complex Catalyzed Synthesis	Mild conditions, high functional group tolerance; reaction of phenylenediamine with propanediol.	Novel Iridium Complex	Moderate to High	[2]
Green Chemistry Approaches	Microwave-assisted synthesis; one-pot multicomponent reactions.	Eco-friendly conditions	Varies	[3]

Table 2: Biological Activities of Quinoxaline Derivatives

Derivative Core	Biological Activity	Key Findings/Example Compound	Reference
Indolo[2,3-b]quinoxaline	Antimycobacterial, Antiviral	Moderate bacteriostatic effect against <i>Mycobacterium tuberculosis</i> H37Rv; Antiviral agent B-220.	[1]
Pyrrolo[2,3-b]quinoxaline	Antioxidant	Compound 3a is an effective HO [·] radical scavenger in lipid environments; DPPH assay used.	[4]
Quinoxaline (General)	Anticancer, Antibacterial, Antiviral, Kinase Inhibition	Marketed drugs: Glecaprevir (antiviral), Erdafitinib (anticancer).	[3]

Experimental Protocols

Protocol 1: Synthesis via Buchwald-Hartwig Cross-Coupling and Oxidative Cyclodehydrogenation

This protocol is adapted from the synthesis of Indolo[2,3-b]quinoxaline derivatives [1].

- Initial Coupling:** Perform a Buchwald-Hartwig cross-coupling reaction between a suitably functionalized ortho-haloaniline derivative and a 2-nitroaniline derivative using a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, BINAP) in the presence of a base (e.g., Cs₂CO₃, NaO^tBu) [1].
- Nitro Group Reduction:** Reduce the nitro group in the coupled intermediate to an amino group. Standard reducing agents like iron in acetic acid or catalytic hydrogenation can be employed.
- Cyclodehydrogenation:** Carry out the key intramolecular oxidative cyclodehydrogenation. This can be achieved using oxidants such as potassium ferricyanide or under air in the presence of a catalyst to form the fused indoloquinoxaline system [1].
- Purification:** Purify the crude product using techniques like column chromatography (silica gel) or recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate/hexanes).

Protocol 2: Iridium-Catalyzed Synthesis from Phenylenediamine and Propanediol

This protocol describes a direct, efficient synthesis catalyzed by an iridium complex [2].

- **Reaction Setup:** In a round-bottom flask, combine equimolar amounts of phenylenediamine and propanediol. Add a catalytic amount (typically 0.5-2 mol%) of the novel iridium complex.
- **Reaction Execution:** Heat the reaction mixture at a mild temperature (e.g., 60-80°C) with stirring. Monitor the reaction progress by TLC.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The quinoxaline derivative can often be isolated by pouring the mixture into cold water, followed by filtration or extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Further purify the product by recrystallization to obtain the pure quinoxaline derivative in moderate to high yields [2].

Protocol 3: Evaluation of Antioxidant Activity via DPPH Assay

This protocol is used to assess the radical scavenging ability of synthesized derivatives, such as Pyrrolo[2,3-b]quinoxalines [4].

- **Sample Preparation:** Prepare solutions of the test compounds (e.g., ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) and standard antioxidants (e.g., Trolox) at a fixed concentration (e.g., 100 µM) in a suitable solvent like ethanol or methanol.
- **DPPH Solution Preparation:** Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (e.g., 0.1 mM).
- **Reaction Incubation:** Mix equal volumes (e.g., 1 mL each) of the test compound solution and the DPPH solution. Vortex and incub the mixture in the dark at room temperature for 30-60 minutes.
- **Absorbance Measurement:** Measure the absorbance of the mixture at a wavelength of 517 nm using a UV-Vis spectrophotometer. A control containing only solvent and DPPH should be used.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the test mixture [4].

Analytical Characterization

For all synthesized compounds, comprehensive characterization is essential:

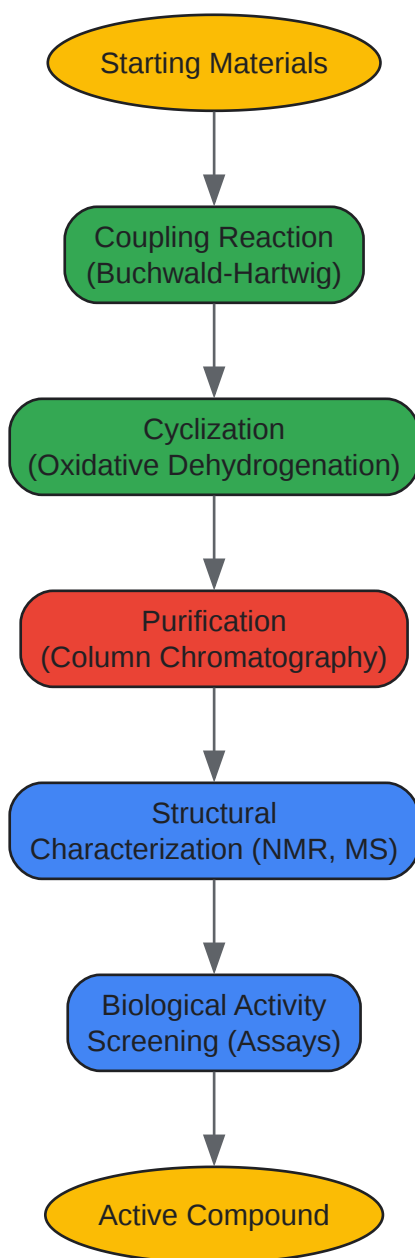
- **Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy** (^1H NMR and ^{13}C NMR) to confirm molecular structure [4].
- **Mass Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS)** to determine molecular weight and confirm successful synthesis [1].

- **Purity Assessment: High-Performance Liquid Chromatography (HPLC)** to ascertain the purity of the final compounds before biological testing.

Visualization of Workflow and Relationships

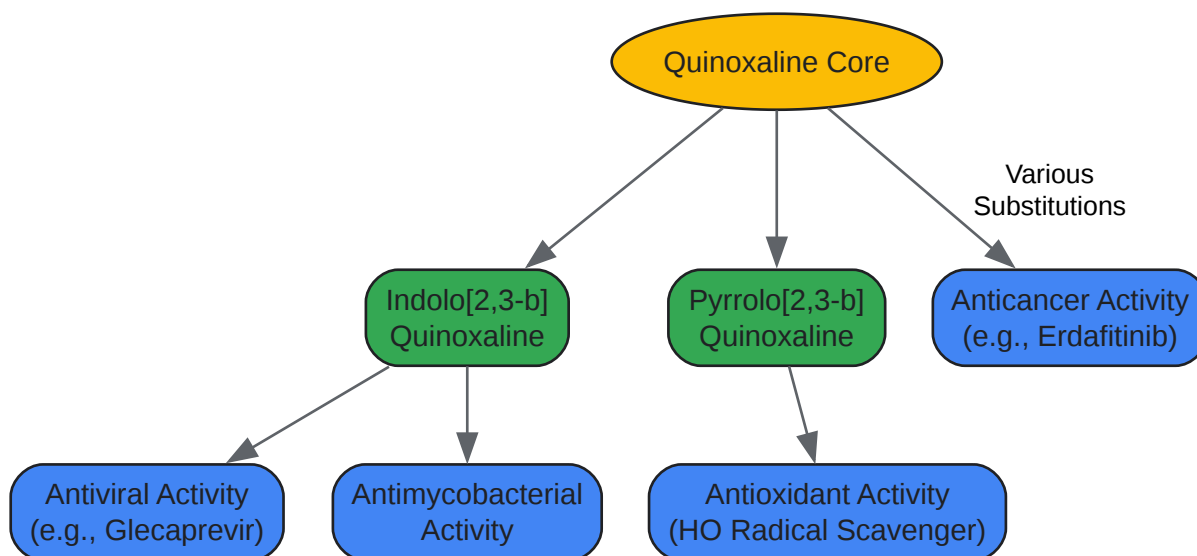
The following Graphviz diagrams illustrate the core synthetic workflow and the relationship between structure and activity for quinoxaline derivatives.

Diagram 1: General Workflow for Quinoxaline Derivative Synthesis & Evaluation



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Diagram 2: Structure-Activity Relationship (SAR) of Quinoxaline Cores



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Application Notes

- **Medicinal Chemistry Focus:** The synthetic protocols, particularly the Buchwald-Hartwig and cyclodehydrogenation route, are highly valuable for constructing complex, nitrogen-rich heterocyclic scaffolds commonly found in modern drug discovery programs [1].
- **Choosing a Synthetic Path:** The iridium-catalyzed method is efficient for simpler quinoxaline cores under milder conditions, while the multi-step coupling/cyclization approach provides access to more complex, fused polycyclic systems with diverse biological profiles [1] [2].
- **Biological Screening:** When evaluating new quinoxaline derivatives, a combination of assays (antibacterial, antioxidant, antiviral) is recommended due to the established polypharmacology of this compound class [1] [3] [4].

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